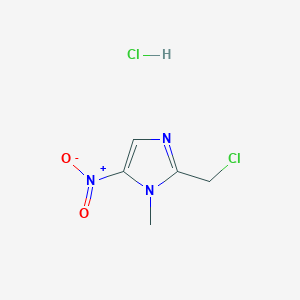

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride

描述

属性

IUPAC Name |

2-(chloromethyl)-1-methyl-5-nitroimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2.ClH/c1-8-4(2-6)7-3-5(8)9(10)11;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOOSSXBNPQROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CCl)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857017 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-04-6 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration and Methylation of 2-Methylimidazole

One common approach begins with 2-methylimidazole, which undergoes nitration to form 2-methyl-5-nitroimidazole. This nitration can be achieved using sulfonitric mixtures in acetic anhydride or ferric nitrate-tonsyl adducts in various solvents. Subsequently, regioselective methylation at the N-1 position is performed, often using methylating agents under controlled conditions.

Chloromethylation to Form 2-(Chloromethyl)-1-methyl-5-nitroimidazole

The chloromethyl group is introduced typically by reaction with chloroacetyl chloride or related chlorinating agents. A representative method involves:

- Dissolving 3-amino-4-methylamino acid hydrochloride in DMF and acetonitrile.

- Slowly warming to 50°C and adding chloroacetyl chloride dropwise.

- Maintaining the reaction for 2 hours with monitoring by HPLC to ensure raw material consumption below 0.2%.

- Cooling and precipitating the product by addition of acetonitrile and filtration.

- Adjusting pH with sodium hydroxide to isolate the hydrochloride salt.

This process yields 2-chloromethyl-1-methyl-5-nitroimidazole hydrochloride with high purity (~99.3%) and good yield (~87.7%).

Alternative Alkylation Methods

Other methods include regioselective alkylation of 2-methyl-4-nitroimidazole with boiling 2-chloroethanol or treatment with ethylene oxide under acidic conditions. These approaches offer variations in solvent systems and reaction conditions, such as:

Reaction Conditions and Solvents

The chloromethylation and related steps are typically conducted in organic solvents such as ethyl acetate, acetonitrile, DMF, or methanamide. Reaction temperatures range from 0°C to 100°C depending on the step, with preferred ranges for chlorination at 15–20°C for 0.5–2 hours, and for condensation reactions at 15–20°C for 1–2 hours.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nitration | Sulfonitric mixture in Ac2O or ferric nitrate adduct | Acetic anhydride or various | Ambient to 50 | Variable | - | - | Regioselective nitration at 5-position |

| Methylation | Methylating agents (e.g., methyl iodide) | Organic solvent | Ambient | Hours | - | - | Selective N-1 methylation |

| Chloromethylation | Chloroacetyl chloride | DMF, Acetonitrile | 15–20 | 0.5–2 h | 87.7 | 99.29 | Dropwise addition, HPLC monitoring |

| Isolation as Hydrochloride | pH adjustment with 3N NaOH, filtration | Water/Acetonitrile mixture | 0 | - | - | - | Precipitation and drying |

| Alternative Alkylation | 2-chloroethanol or ethylene oxide | Various | Boiling or acidic | Variable | - | - | Acidic hydrolysis following alkylation |

Research Findings and Analysis

- The chloromethylation step is critical and requires careful temperature and time control to prevent side reactions and ensure high purity.

- Use of low-polarity solvents like acetonitrile facilitates product precipitation and purification.

- Regioselectivity during nitration and alkylation is essential to avoid isomeric impurities.

- Hydrochloride salt formation enhances product stability and facilitates handling.

- Yields reported are generally high (>85%) with purity exceeding 99%, suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

- Oxidation

Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), and bases (triethylamine).

Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (NaBH4).

生物活性

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride (C5H7Cl2N3O2) is a nitroimidazole derivative that has garnered attention for its biological activities, particularly against protozoan parasites and certain bacterial strains. This compound is part of a broader class of nitroimidazoles, which are known for their antimicrobial properties, including activity against anaerobic bacteria and protozoa.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group, which is crucial for its biological activity. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in various biochemical interactions.

Antiprotozoal Activity

Research indicates that this compound exhibits significant antiprotozoal activity. In studies involving Giardia duodenalis , Trichomonas vaginalis , and Entamoeba histolytica , this compound demonstrated efficacy comparable to or exceeding that of metronidazole, particularly against metronidazole-sensitive strains. Notably, it maintained effectiveness against some metronidazole-resistant lines of Giardia .

| Protozoan Species | Activity Against Metronidazole-Sensitive Strains | Activity Against Metronidazole-Resistant Strains |

|---|---|---|

| Giardia duodenalis | Effective | Some effectiveness observed |

| Trichomonas vaginalis | Effective | Limited effectiveness |

| Entamoeba histolytica | Comparable to metronidazole | No significant improvement over metronidazole |

Antibacterial Activity

In addition to its antiprotozoal properties, this compound has been evaluated for its antibacterial activity. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values reported range from 20 to 70 µM, indicating moderate potency against these pathogens .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20-40 |

| Methicillin-resistant S. aureus | 20-50 |

| Klebsiella pneumoniae | 40-70 |

The biological activity of nitroimidazoles, including this compound, is primarily attributed to the reduction of the nitro group to form reactive intermediates that damage DNA and other cellular components in anaerobic organisms. This mechanism is crucial for the drug's effectiveness against anaerobic bacteria and protozoa, as these organisms rely on specific metabolic pathways that can be targeted by the drug's active forms .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Giardia spp. : A comparative study demonstrated that this compound had similar minimum lethal concentrations (MLCs) as metronidazole against sensitive Giardia strains while showing potential activity against resistant strains .

- Antibacterial Hybrid Compounds : Research into hybrid compounds combining nitroimidazoles with other pharmacophores revealed enhanced antibacterial properties, suggesting that modifications to the basic structure can yield more potent derivatives .

- Clinical Trials : Preliminary clinical trials have indicated that formulations containing this compound may provide therapeutic benefits in treating infections caused by resistant strains of bacteria and protozoa.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride typically involves chloromethylation of 1-methyl-5-nitroimidazole using chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is generally conducted under reflux conditions to optimize yield and purity. In industrial settings, continuous flow reactors may be utilized to enhance production efficiency.

Chemical Structure:

- Molecular Formula: CHClNO

- Molecular Weight: 212.03 g/mol

- IUPAC Name: 2-(chloromethyl)-1-methyl-5-nitroimidazole;hydrochloride

Antiprotozoal Activity

Research indicates that this compound exhibits significant antiprotozoal activity against various protozoan parasites, particularly:

| Protozoan Species | Activity Against Metronidazole-Sensitive Strains | Activity Against Metronidazole-Resistant Strains |

|---|---|---|

| Giardia duodenalis | Effective | Some effectiveness observed |

| Trichomonas vaginalis | Effective | Limited effectiveness |

| Entamoeba histolytica | Comparable to metronidazole | No significant improvement over metronidazole |

In studies, this compound demonstrated efficacy comparable to or exceeding that of metronidazole, especially against metronidazole-sensitive strains. Notably, it maintained effectiveness against some metronidazole-resistant lines of Giardia.

Antibacterial Activity

In addition to its antiprotozoal properties, the compound has shown antibacterial activity against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 20-40 |

| Methicillin-resistant Staphylococcus aureus | 20-50 |

| Klebsiella pneumoniae | 40-70 |

The mechanism of action for its antibacterial effects is primarily attributed to the reduction of the nitro group, forming reactive intermediates that damage DNA in anaerobic organisms.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Giardia spp.: A comparative study indicated that this compound had similar minimum lethal concentrations as metronidazole against sensitive Giardia strains while showing potential activity against resistant strains.

- Antibacterial Hybrid Compounds: Research into hybrid compounds combining nitroimidazoles with other pharmacophores revealed enhanced antibacterial properties, indicating that structural modifications can yield more potent derivatives.

- Clinical Trials: Preliminary clinical trials suggest that formulations containing this compound may offer therapeutic benefits in treating infections caused by resistant strains of bacteria and protozoa.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Structure : Differs in having a chloromethyl group attached to a phenyl ring (position 4 of the imidazole) and methyl groups at positions 1 and 2 .

- Synthesis : Prepared via chlorination of a benzyl alcohol precursor using SOCl₂.

- Properties : Melting point = 120°C; lower solubility in polar solvents due to the aromatic phenyl group .

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole

- Structure : Features a chloroethyl group (-CH₂CH₂Cl) at position 1 and a methyl group at position 2 .

- Properties : Molecular formula = C₆H₈ClN₃O₂; molecular weight = 189.60 g/mol. The chloroethyl group increases lipophilicity compared to the chloromethyl analog .

- Reactivity : The chloroethyl group may undergo elimination or hydrolysis more readily than chloromethyl, altering its stability in synthesis.

1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride

- Structure : Chloromethyl group at position 5 and a benzyl group at position 1 .

- Properties : Molecular formula = C₁₁H₁₂Cl₂N₂; molecular weight = 243.14 g/mol. The benzyl group enhances aromatic interactions in drug-receptor binding but reduces water solubility .

- Applications: Limited to niche synthetic pathways due to steric hindrance from the benzyl group.

Core Heterocycle Modifications

2-(Chloromethyl)-1-methyl-5-nitrobenzimidazole

Pharmacologically Relevant Derivatives

Fexinidazole Intermediates

- Role of Target Compound: Acts as a precursor in Fexinidazole synthesis, reacting with 4-methyl mercaptophenol to form the final drug via nucleophilic substitution (60% yield in acetonitrile) .

- Comparison with Alternate Routes : Other routes use deuterium-labeled intermediates or sulfonyl chloride activation, but the chloromethyl group in the target compound offers superior leaving-group efficiency .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Reactivity Insights:

- Chloromethyl vs. Chloroethyl : The chloromethyl group in the target compound undergoes faster nucleophilic substitution than chloroethyl due to reduced steric hindrance .

- Nitro Group Effects : The nitro group at position 5 stabilizes the imidazole ring via resonance but may reduce bioavailability due to its electron-withdrawing nature .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole hydrochloride, and how can purity be optimized?

- Methodology :

- Synthetic Pathways : Begin with nitroimidazole precursors and introduce chloromethyl groups via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like DMF or NaHCO₃) to minimize side products such as di-substituted derivatives.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient). Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent, δ 2.50 ppm reference).

- Reference : The compound is listed in specialty chemical catalogs, but synthetic protocols require independent validation .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Stress Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH for 4 weeks) and monitor changes via TGA (thermal decomposition profile) and HPLC-UV (degradant peaks at 254 nm).

- pH Stability : Dissolve in buffers (pH 1–13) and track nitro group reduction using cyclic voltammetry (scan rate 100 mV/s, Ag/AgCl reference electrode).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate LUMO energy of the chloromethyl group. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols).

- Transition State Analysis : Identify steric hindrance from the 1-methyl group using molecular dynamics simulations (NAMD/VMD).

Q. What strategies resolve contradictions in reported biological activity data for nitroimidazole derivatives?

- Methodology :

- Meta-Analysis : Aggregate published IC₅₀ values (e.g., antimicrobial assays) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Experimental Replication : Redesign assays using standardized protocols (CLSI guidelines) and isogenic bacterial strains to control for resistance mechanisms.

Q. How does the nitro group’s electronic configuration influence spectroscopic signatures in complex matrices?

- Methodology :

- UV-Vis Spectroscopy : Compare λmax shifts in acetonitrile vs. aqueous solutions to assess solvatochromic effects.

- XPS Analysis : Measure N 1s binding energy (~406 eV for nitro groups) to differentiate from reduced species (e.g., NH, ~399 eV).

Key Considerations

- Contradiction Analysis : Discrepancies in biological activity often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize inoculum size and incubation time.

- Advanced Characterization : Combine XRD for crystal structure validation with Hirshfeld surface analysis to predict intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。